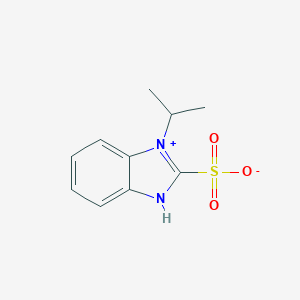
N-(3-acetylphenyl)-2,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2,4-difluorobenzamide, also known as DFB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
N-(3-acetylphenyl)-2,4-difluorobenzamide works by binding to the active site of COX-2, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid into prostaglandins. This inhibition of COX-2 activity leads to a reduction in inflammation and pain.
Biochemical and physiological effects:
N-(3-acetylphenyl)-2,4-difluorobenzamide has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(3-acetylphenyl)-2,4-difluorobenzamide has also been found to have anti-tumor properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-acetylphenyl)-2,4-difluorobenzamide in lab experiments is its ability to selectively inhibit the activity of COX-2 without affecting the activity of other enzymes. This makes it a valuable tool for studying the role of COX-2 in various biological processes. However, one limitation of using N-(3-acetylphenyl)-2,4-difluorobenzamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-(3-acetylphenyl)-2,4-difluorobenzamide. One area of interest is the development of new COX-2 inhibitors that are more selective and less toxic than N-(3-acetylphenyl)-2,4-difluorobenzamide. Another area of interest is the use of N-(3-acetylphenyl)-2,4-difluorobenzamide in combination with other drugs to enhance its anti-tumor effects. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(3-acetylphenyl)-2,4-difluorobenzamide and its potential applications in medicine.
Méthodes De Synthèse
N-(3-acetylphenyl)-2,4-difluorobenzamide can be synthesized through a multi-step process that involves the reaction of 3-acetylphenol with 2,4-difluorobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(3-acetylphenyl)-2,4-difluorobenzamide.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-2,4-difluorobenzamide has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes. This compound has been found to be particularly effective in inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
Propriétés
Nom du produit |
N-(3-acetylphenyl)-2,4-difluorobenzamide |
|---|---|
Formule moléculaire |
C15H11F2NO2 |
Poids moléculaire |
275.25 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-2,4-difluorobenzamide |
InChI |
InChI=1S/C15H11F2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-6-5-11(16)8-14(13)17/h2-8H,1H3,(H,18,20) |
Clé InChI |
BJMMQRUWBQARMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)F |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B249662.png)
![N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide](/img/structure/B249663.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B249664.png)
![3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B249666.png)




![5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249705.png)

![Ethyl 4-[bis(phenylsulfonyl)amino]benzoate](/img/structure/B249743.png)


